N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide is a complex organic compound that features a benzodioxin ring fused with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between hydrazine derivatives and 1,3-diketones.
Coupling Reactions: The final step involves coupling the benzodioxin and pyrazole intermediates using suitable linkers and catalysts to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalysts.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, amine derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical modifications allows it to be used in the synthesis of advanced materials with tailored properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide exerts its effects involves interactions with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring but lacks the pyrazole moiety.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Similar structure but different functional groups.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid: Contains the benzodioxin ring with a different substituent.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide is unique due to its combination of the benzodioxin and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]oxamide |
InChI |
InChI=1S/C22H22N4O4/c1-26-14-17(13-24-26)16-4-2-15(3-5-16)8-9-23-21(27)22(28)25-18-6-7-19-20(12-18)30-11-10-29-19/h2-7,12-14H,8-11H2,1H3,(H,23,27)(H,25,28) |
InChI Key |
QQNSWTKKRYQDRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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